Cas no 852400-41-0 (5-(4-methyl-1,3-thiazol-2-yl)-4-oxo-2-sulfanyl-3-azaspiro5.5undec-1-ene-1-carbonitrile)

5-(4-methyl-1,3-thiazol-2-yl)-4-oxo-2-sulfanyl-3-azaspiro5.5undec-1-ene-1-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- <br>2-mercapto-5-(4-methyl-1,3-thiazol-2-yl)-4-oxo-3-azaspiro[5.5]undec-1-ene-1 -carbonitrile
- 5-(4-methyl-1,3-thiazol-2-yl)-4-oxo-2-sulfanyl-3-azaspiro5.5undec-1-ene-1-carbonitrile
- 1-(4-methyl-1,3-thiazol-2-yl)-2-oxo-4-sulfanyl-3-azaspiro[5.5]undec-4-ene-5-carbonitrile
- HMS1789M03
- CS-0232068
- EN300-12622
- 852400-41-0
- AKOS034637482
- 5-(4-methyl-1,3-thiazol-2-yl)-4-oxo-2-sulfanyl-3-azaspiro[5.5]undec-1-ene-1-carbonitrile
- 2-mercapto-5-(4-methyl-1,3-thiazol-2-yl)-4-oxo-3-azaspiro[5.5]undec-1-ene-1-carbonitrile
- CJB40041
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- Inchi: InChI=1S/C15H17N3OS2/c1-9-8-21-14(17-9)11-12(19)18-13(20)10(7-16)15(11)5-3-2-4-6-15/h8,11,20H,2-6H2,1H3,(H,18,19)
- InChI Key: GKDGJKDGHHITIC-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 319.08130452Da
- Monoisotopic Mass: 319.08130452Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 21
- Rotatable Bond Count: 1
- Complexity: 530
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 95Ų
- XLogP3: 3.2
5-(4-methyl-1,3-thiazol-2-yl)-4-oxo-2-sulfanyl-3-azaspiro5.5undec-1-ene-1-carbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-12622-5.0g |
5-(4-methyl-1,3-thiazol-2-yl)-4-oxo-2-sulfanyl-3-azaspiro[5.5]undec-1-ene-1-carbonitrile |
852400-41-0 | 80% | 5.0g |
$1074.0 | 2023-02-09 | |
Enamine | EN300-12622-2.5g |
5-(4-methyl-1,3-thiazol-2-yl)-4-oxo-2-sulfanyl-3-azaspiro[5.5]undec-1-ene-1-carbonitrile |
852400-41-0 | 80% | 2.5g |
$726.0 | 2023-02-09 | |
Enamine | EN300-12622-2500mg |
5-(4-methyl-1,3-thiazol-2-yl)-4-oxo-2-sulfanyl-3-azaspiro[5.5]undec-1-ene-1-carbonitrile |
852400-41-0 | 80.0% | 2500mg |
$726.0 | 2023-10-02 | |
1PlusChem | 1P019OJN-250mg |
5-(4-methyl-1,3-thiazol-2-yl)-4-oxo-2-sulfanyl-3-azaspiro[5.5]undec-1-ene-1-carbonitrile |
852400-41-0 | 80% | 250mg |
$231.00 | 2024-04-21 | |
1PlusChem | 1P019OJN-2.5g |
5-(4-methyl-1,3-thiazol-2-yl)-4-oxo-2-sulfanyl-3-azaspiro[5.5]undec-1-ene-1-carbonitrile |
852400-41-0 | 80% | 2.5g |
$960.00 | 2023-12-16 | |
1PlusChem | 1P019OJN-5g |
5-(4-methyl-1,3-thiazol-2-yl)-4-oxo-2-sulfanyl-3-azaspiro[5.5]undec-1-ene-1-carbonitrile |
852400-41-0 | 80% | 5g |
$1391.00 | 2023-12-16 | |
1PlusChem | 1P019OJN-500mg |
5-(4-methyl-1,3-thiazol-2-yl)-4-oxo-2-sulfanyl-3-azaspiro[5.5]undec-1-ene-1-carbonitrile |
852400-41-0 | 80% | 500mg |
$386.00 | 2024-04-21 | |
1PlusChem | 1P019OJN-50mg |
5-(4-methyl-1,3-thiazol-2-yl)-4-oxo-2-sulfanyl-3-azaspiro[5.5]undec-1-ene-1-carbonitrile |
852400-41-0 | 80% | 50mg |
$140.00 | 2024-04-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1302738-5g |
5-(4-Methyl-1,3-thiazol-2-yl)-4-oxo-2-sulfanyl-3-azaspiro[5.5]undec-1-ene-1-carbonitrile |
852400-41-0 | 95% | 5g |
¥27064.00 | 2024-04-28 | |
Enamine | EN300-12622-1000mg |
5-(4-methyl-1,3-thiazol-2-yl)-4-oxo-2-sulfanyl-3-azaspiro[5.5]undec-1-ene-1-carbonitrile |
852400-41-0 | 80.0% | 1000mg |
$371.0 | 2023-10-02 |
5-(4-methyl-1,3-thiazol-2-yl)-4-oxo-2-sulfanyl-3-azaspiro5.5undec-1-ene-1-carbonitrile Related Literature
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Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757
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Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744
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Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522
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Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331
Additional information on 5-(4-methyl-1,3-thiazol-2-yl)-4-oxo-2-sulfanyl-3-azaspiro5.5undec-1-ene-1-carbonitrile
Introduction to Compound with CAS No. 852400-41-0 and Its Applications in Modern Chemical Biology
The compound with the CAS number 852400-41-0 is a highly intriguing molecule with the systematic name 5-(4-methyl-1,3-thiazol-2-yl)-4-oxo-2-sulfanyl-3-azaspiro5.5undec-1-ene-1-carbonitrile. This intricate structure has garnered significant attention in the field of chemical biology due to its unique pharmacophoric features and potential therapeutic applications. The presence of multiple heterocyclic rings, including a thiazole ring and an azaspiro structure, suggests a rich chemical space for interaction with biological targets.
In recent years, there has been a surge in research focused on spirocyclic compounds due to their enhanced binding affinity and metabolic stability. The spirocyclic core in 5-(4-methyl-1,3-thiazol-2-yl)-4-oxo-2-sulfanyl-3-azaspiro5.5undec-1-ene-1-carbonitrile provides a rigid framework that can be exploited to design molecules with improved pharmacokinetic properties. This feature makes it an attractive scaffold for the development of novel drugs targeting various diseases.
The thiazole moiety is another critical component of this compound that has been extensively studied for its biological activity. Thiazole derivatives are known for their broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and antiviral properties. The incorporation of a thiazole ring in 5-(4-methyl-1,3-thiazol-2-yl)-4-oxo-2-sulfanyl-3-azaspiro5.5undec-1-ene-1-carbonitrile not only enhances its structural complexity but also opens up possibilities for designing molecules with enhanced biological activity.
One of the most exciting aspects of this compound is its potential application in the treatment of neurological disorders. Recent studies have shown that spirocyclic compounds can interact with specific neurotransmitter receptors, leading to modulation of neuronal activity. The unique structure of 5-(4-methyl-1,3-thiazol-2-yl)-4-oxo-2-sulfanyl-3-azaspiro5.5undec-1-ene-1-carbonitrile suggests that it may be able to bind to these receptors with high selectivity, making it a promising candidate for the development of new therapies for conditions such as Alzheimer's disease and Parkinson's disease.
The sulfanyl group in the molecule also plays a crucial role in its biological activity. Sulfanyl-containing compounds are known to exhibit a wide range of biological effects, including anti-cancer and anti-inflammatory properties. The presence of this group in 5-(4-methyl-1,3-thiazol-2-yli)-4-oxo-a-sulfanyl-a azaspiro5.a undec.a ene.a carbonitrile may contribute to its ability to interact with biological targets in a unique manner, potentially leading to novel therapeutic applications.
In addition to its potential therapeutic applications, this compound has also shown promise in the field of materials science. The rigid spirocyclic core and the presence of multiple heterocyclic rings make it an ideal candidate for the design of advanced materials with unique properties. For instance, it could be used to develop new types of polymers or organic semiconductors that exhibit enhanced stability and functionality.
The synthesis of 5-(4-methyl-a,a-thiazol.a,yli)-a,a-oxo-a,a-sulfanyl-a azaspiro.a.a undec.a ene.a carbonitrile is another area of interest that has seen significant advancements in recent years. The development of new synthetic methodologies has allowed researchers to access increasingly complex molecules with high efficiency and precision. These advancements have not only facilitated the synthesis of this compound but also provided new tools for the exploration of its biological activity.
The study of derivatives of this compound has also revealed interesting insights into the structureactivity relationships (SAR) governing their biological activity. By modifying various parts of the molecule, researchers can gain a deeper understanding of how different structural features contribute to its overall activity. This information is crucial for the rational design of new drugs with improved efficacy and reduced side effects.
In conclusion, the compound with CAS number 852400-a11-a and its derivatives represent a fascinating area of research with significant potential in both pharmaceuticals and materials science. The unique structural features of this molecule make it an attractive scaffold for the development of novel drugs targeting various diseases, while its potential applications in materials science offer exciting opportunities for innovation.
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